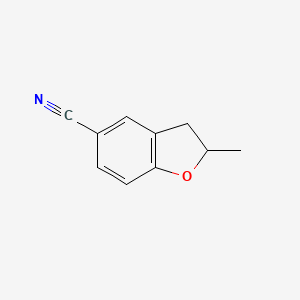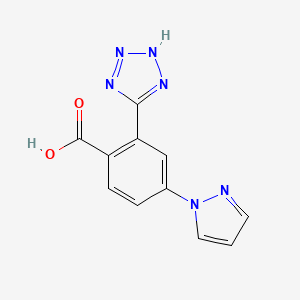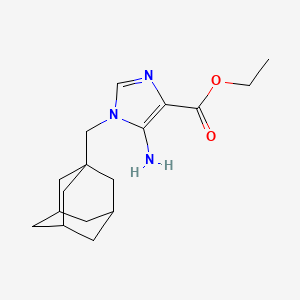
4,5-Dimethoxy-6,7-dinitro-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-6,7-dinitro-1,3-benzodioxole is a complex organic compound characterized by its molecular structure, which includes multiple methoxy and nitro groups attached to a benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-6,7-dinitro-1,3-benzodioxole typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the nitration of 4,5-dimethoxybenzene followed by subsequent methylation and dinitration steps. The reaction conditions often require careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethoxy-6,7-dinitro-1,3-benzodioxole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are often used.
Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions may involve halogenating agents or strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original nitro or methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4,5-Dimethoxy-6,7-dinitro-1,3-benzodioxole is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with desirable properties.
Wirkmechanismus
The mechanism by which 4,5-Dimethoxy-6,7-dinitro-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups, in particular, play a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.
Receptors: It may bind to specific receptors, triggering signaling pathways that result in physiological effects.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethoxy-6,7-dinitro-1,3-benzodioxole: This compound is unique due to its specific arrangement of methoxy and nitro groups on the benzodioxole ring.
4,5-Dimethoxy-6,7-dinitro-2,3-benzodioxole: A structural isomer with a different arrangement of functional groups.
4,5-Dimethoxy-6,7-dinitrobenzene: A simpler compound lacking the benzodioxole ring.
Uniqueness: The presence of the benzodioxole ring in this compound contributes to its distinct chemical and biological properties compared to its isomers and related compounds.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-6,7-dinitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O8/c1-16-6-4(10(12)13)5(11(14)15)7-9(8(6)17-2)19-3-18-7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVBDXLLPFGLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B7817188.png)
![3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B7817191.png)


